5-Methoxy-1H-benzimidazole-6-carboxylic acid
Overview
Description
5-Methoxy-1H-benzimidazole-6-carboxylic acid is a derivative of benzimidazole . Benzimidazole is a class of heterocyclic aromatic compounds that are of wide interest because of their diverse biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been extensively studied. A new series of 5-methoxy-2-mercapto benzimidazole derivatives were synthesized by the reaction of 5-methoxy-2-mercaptobenzimidazole with chloroacetic acid . This method offers broad functional group tolerance, a biorenewable methine source, excellent reaction yields, a short reaction time, and water as an environmentally benign solvent .Molecular Structure Analysis
The molecular structure of 5-Methoxy-1H-benzimidazole-6-carboxylic acid is characterized by a benzimidazole core with a methoxy group at the 5-position and a carboxylic acid group at the 6-position . The molecular formula is C8H6N2O2, and the molecular weight is 162.15 .Chemical Reactions Analysis
Benzimidazole derivatives have been found to exhibit a wide range of chemical reactions. They can undergo various transformations, including oxidation, reduction, and cyclization . The inhibiting behavior appears as a consequence of energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-1H-benzimidazole-6-carboxylic acid include a melting point of >300 °C, a boiling point of 288.82°C (rough estimate), and a density of 1.3264 (rough estimate) . It is slightly soluble in DMSO and methanol when heated . The compound is a green-gray to gray-brown powder .Mechanism of Action
The mechanism of action of benzimidazole derivatives is diverse and depends on their specific chemical structure and the biological target. They have been found to exhibit various biological activities, such as anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well as antidiabetic activities .
Safety and Hazards
The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Benzimidazole derivatives have shown promising potential in various fields of medicinal chemistry due to their diverse biological activities . Future research could focus on the development of new benzimidazole derivatives with improved pharmacological properties and reduced side effects. Additionally, further studies could explore their potential applications in other areas such as materials science and catalysis .
properties
IUPAC Name |
6-methoxy-3H-benzimidazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-7-6(10-4-11-7)2-5(8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVURDMKCFPDXKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C(=O)O)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594247 | |
Record name | 5-Methoxy-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-benzimidazole-6-carboxylic acid | |
CAS RN |
251107-27-4 | |
Record name | 5-Methoxy-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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